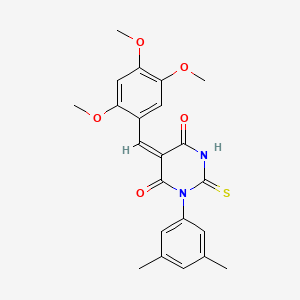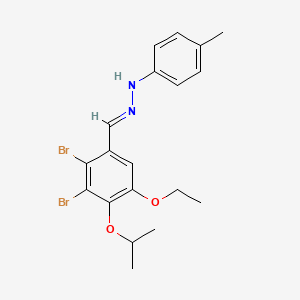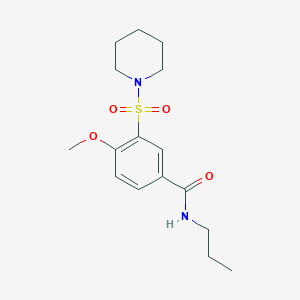
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. Commonly used solvents include ethanol or methanol, and the reaction is often catalyzed by acids or bases.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce different dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, dihydropyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into their biological activity is ongoing.
Medicine
In medicine, these compounds are being investigated for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-thioxo-4,6-dihydropyrimidine: A simpler derivative with similar core structure.
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The uniqueness of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-12-6-13(2)8-15(7-12)24-21(26)16(20(25)23-22(24)30)9-14-10-18(28-4)19(29-5)11-17(14)27-3/h6-11H,1-5H3,(H,23,25,30)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSGGMFIXOWMTI-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C(=O)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C(=O)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(DIBENZYLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID](/img/structure/B4850327.png)
![N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4850333.png)

![METHYL 4-METHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4850347.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4850353.png)


![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4850367.png)
![(5E)-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![2-[4-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4850392.png)
![(5E)-3-benzyl-5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE](/img/structure/B4850408.png)
![N-[5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-2,2-diphenylacetamide](/img/structure/B4850415.png)
